molecular formula C24H32N2O6 B15126056 2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B15126056
M. Wt: 444.5 g/mol
InChI Key: IIYKUJVECNNTEY-UHFFFAOYSA-N
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Description

Dimetacrine tartrate, also known as dimethacrine tartrate, is a tricyclic antidepressant used primarily in Europe for the treatment of depression. It was formerly used in Japan as well. This compound is known for its imipramine-like effects, although it has been found to have lower efficacy in comparison to imipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimetacrine tartrate is synthesized through a multi-step process involving the reaction of 9,9-dimethylacridine with dimethylamine and propylamine. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of dimetacrine tartrate involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its tartrate salt form .

Chemical Reactions Analysis

Types of Reactions

Dimetacrine tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of dimetacrine tartrate, which can be used for further chemical modifications or as intermediates in pharmaceutical synthesis .

Scientific Research Applications

Dimetacrine tartrate has several scientific research applications, including:

Mechanism of Action

Dimetacrine tartrate exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to an enhancement of mood and alleviation of depressive symptoms. The compound also interacts with various receptors in the brain, including acetylcholinesterase, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimetacrine tartrate is unique in its chemical structure, which includes a 9,9-dimethylacridine moiety. This structural feature distinguishes it from other tricyclic antidepressants and may contribute to its specific pharmacological profile .

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H26N2.C4H6O6/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20;5-1(3(7)8)2(6)4(9)10/h5-8,10-13H,9,14-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

IIYKUJVECNNTEY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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